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Compound of Interest

Compound Name: PF-04691502

Cat. No.: B1684001

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols for the dosing and administration of PF-
04691502, a potent dual inhibitor of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian
target of rapamycin), in murine models. The information compiled is based on preclinical
studies in oncology and neurodegenerative disease models.

Overview of PF-04691502

PF-04691502 is an orally bioavailable, ATP-competitive inhibitor of all class | PI3K isoforms and
MTOR.[1][2] It effectively suppresses the PI3SK/Akt/mTOR signaling pathway, which is crucial
for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this
pathway is a common feature in various cancers and other diseases.[3][4] Preclinical studies
have demonstrated its antitumor activity in a range of xenograft models and its potential
therapeutic effects in a mouse model of Alzheimer's disease.[1][2][5][6]

Chemical and Physical Properties
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2-amino-8-[trans-4-(2-
Chemical Name hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-
3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Molecular Formula C24H31N504
Molecular Weight 465.54 g/mol
CAS Number 1013101-36-4

Dosing and Administration Data in Mice

The following tables summarize the quantitative data from various in vivo studies in mice. The
primary route of administration is oral gavage.

Table 1: Dosing Regimens in Murine Cancer Models
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Experimental Protocols
Preparation of PF-04691502 for Oral Administration

This protocol is based on methods described in preclinical studies.[8]

Materials:

PF-04691502 powder

0.5% Methylcellulose solution in sterile water

Sterile tubes

Vortex mixer

Sonicator (optional)

Procedure:

Calculate the required amount of PF-04691502 based on the desired concentration and the
total volume needed for the study cohort.

o Weigh the PF-04691502 powder accurately.

o Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. This
may require heating and stirring. Allow the solution to cool to room temperature.

e Suspend the PF-04691502 powder in the 0.5% methylcellulose vehicle to the desired final
concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 pL
gavage volume).

e Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in
creating a fine suspension.

e Prepare the formulation fresh daily before administration to ensure stability and consistent
dosing.
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Oral Administration via Gavage

Materials:

Prepared PF-04691502 suspension

Appropriately sized feeding needles (gavage needles) for mice (e.g., 20-22 gauge, 1-1.5
inches long, with a ball tip)

Syringes (e.g., 1 mL)

Animal scale

Procedure:

» Weigh each mouse to determine the precise volume of the drug suspension to be
administered.

e Gently restrain the mouse.

o Draw the calculated volume of the PF-04691502 suspension into the syringe fitted with a
gavage needle.

o Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension
directly into the stomach.

* Observe the mouse for a short period after administration to ensure no adverse effects.
o Return the mouse to its cage.

» For studies involving radiation, PF-04691502 has been administered 2 hours prior to
radiation treatment.[8]

Pharmacodynamic Analysis

To assess the biological activity of PF-04691502 in vivo, tumor or brain tissues can be collected
at specific time points after the final dose for biomarker analysis.

Procedure:
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o Administer the final dose of PF-04691502 or vehicle.
e At predetermined time points (e.g., 1, 4, 8, or 24 hours post-dose), euthanize the mice.[1][7]

e Harvest tumors or brain tissue and immediately snap-freeze in liquid nitrogen or fix in
formalin for subsequent analysis.

e Analyze tissue lysates by Western blot for the phosphorylation status of key pathway
components such as Akt (S473, T308), S6 Ribosomal Protein (S6RP), 4EBP1, and PRAS4O0.

[1]

 Alternatively, perform immunohistochemistry (IHC) on fixed tissues to assess the levels of
phosphorylated proteins within the tissue context.[1]

Visualizations
Signaling Pathway of PF-04691502 Inhibition
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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by PF-04691502.
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Experimental Workflow for In Vivo Studies
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Caption: General experimental workflow for PF-04691502 administration in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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